Epsametostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsametostat, also known as HH2853, is a small molecule drug developed by Haihe Biopharma Co., Ltd. It is a dual inhibitor of enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are catalytic subunits of the polycomb repressive complex 2 (PRC2). This compound has shown potential in treating various types of cancers, including follicular lymphoma, peripheral T-cell lymphoma, and sarcoma .
Preparation Methods
The synthesis of Epsametostat involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for this compound are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process is likely to include purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Epsametostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Epsametostat has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of EZH1 and EZH2, which are involved in gene silencing through histone methylation.
Biology: The compound is used to investigate the role of EZH1 and EZH2 in various biological processes, including cell differentiation and proliferation.
Medicine: This compound is being studied in clinical trials for its potential to treat various cancers, including follicular lymphoma, peripheral T-cell lymphoma, and sarcoma
Industry: The compound is used in the development of new therapeutic agents targeting EZH1 and EZH2 for cancer treatment
Mechanism of Action
Epsametostat exerts its effects by inhibiting the activity of EZH1 and EZH2, which are key components of the PRC2 complex. EZH1 and EZH2 are responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to gene silencing. By inhibiting EZH1 and EZH2, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes and the inhibition of cancer cell growth .
Comparison with Similar Compounds
Epsametostat is unique in its dual inhibition of both EZH1 and EZH2, whereas other similar compounds, such as tazemetostat, primarily target EZH2. This dual inhibition provides a broader therapeutic potential and may overcome resistance mechanisms associated with selective EZH2 inhibitors .
Similar compounds include:
Tazemetostat: An EZH2 inhibitor approved by the FDA for the treatment of follicular lymphoma and epithelioid sarcoma
GSK126: Another EZH2 inhibitor that has shown efficacy in preclinical models
This compound’s dual inhibition of EZH1 and EZH2 sets it apart from these compounds, offering a unique approach to targeting the PRC2 complex in cancer therapy .
Properties
CAS No. |
2202678-06-4 |
---|---|
Molecular Formula |
C31H36F3N7O3 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1R)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |
InChI |
InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1 |
InChI Key |
BIABSPVTTUDBEO-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Canonical SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.